

chemical structure and IUPAC name of 3-Amino-2,5-dichloropyridine

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Compound of Interest

Compound Name: 3-Amino-2,5-dichloropyridine

Cat. No.: B019286

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An In-depth Technical Guide to 3-Amino-2,5-dichloropyridine

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Structure

3-Amino-2,5-dichloropyridine, systematically known by its IUPAC name 2,5-dichloropyridin-3-amine, is a halogenated pyridine derivative. Its chemical structure consists of a pyridine ring substituted with two chlorine atoms at positions 2 and 5, and an amino group at position 3. This arrangement of electron-withdrawing chlorine atoms and an electron-donating amino group on the electron-deficient pyridine ring imparts a unique reactivity profile, making it a valuable intermediate in organic synthesis.^[1]

The fundamental details of the compound are as follows:

- IUPAC Name: 2,5-dichloropyridin-3-amine^[2]
- Common Name: **3-Amino-2,5-dichloropyridine**
- CAS Number: 78607-32-6^[3]
- Molecular Formula: C₅H₄Cl₂N₂^{[2][3]}

- Molecular Weight: 163.00 g/mol [\[2\]](#)
- Canonical SMILES: C1=C(C(=NC=C1Cl)Cl)N
- InChI Key: OLZPJUVEGSNIJL-UHFFFAOYSA-N[\[2\]](#)

Chemical Structure:

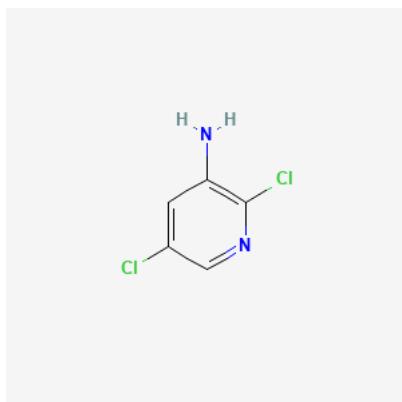


Figure 1: 2D structure of 2,5-dichloropyridin-3-amine. Source: PubChem CID 2799999.

Physicochemical and Spectral Data

The physicochemical properties of 2,5-dichloropyridin-3-amine are crucial for its handling, application in synthesis, and analytical characterization. The following table summarizes key quantitative data.

Property	Value	Reference / Note
Molecular Weight	163.00 g/mol	[2]
Appearance	Yellow to brown crystalline powder	[4]
Melting Point	124-129 °C	[4]
Boiling Point	287.0 ± 35.0 °C	Predicted[5]
Density	1.497 ± 0.06 g/cm³	Predicted[5]
Solubility	Soluble in DMSO, Methanol	[5]
pKa	0.03 ± 0.10	Predicted
LogP (XLogP3)	1.8	[2]

Spectral Analysis (Predicted)

While experimental spectra for 2,5-dichloropyridin-3-amine are not readily available in public databases, the expected spectral features can be predicted based on its structure and data from its isomers.

- ¹H NMR: The spectrum is expected to show two signals in the aromatic region for the two protons on the pyridine ring. A broad singlet corresponding to the two protons of the amino group would also be present.
- ¹³C NMR: The spectrum would display five distinct signals corresponding to the five carbon atoms of the dichlorinated pyridine ring. The chemical shifts would be influenced by the attached chlorine and amino groups.
- IR Spectroscopy: The spectrum should exhibit characteristic N-H stretching bands for a primary amine around 3300-3400 cm⁻¹. N-H bending vibrations are expected in the 1580-1650 cm⁻¹ region. C-Cl stretching vibrations would also be present at lower wavenumbers.
- Mass Spectrometry: The mass spectrum under electron ionization (EI) would show a molecular ion (M⁺) peak. A characteristic isotopic pattern for a molecule containing two

chlorine atoms ($[M]^+$, $[M+2]^+$, $[M+4]^+$ in an approximate 9:6:1 ratio) would be a key identifier.

[2]

Synthesis and Analytical Protocols

2,5-dichloropyridin-3-amine is a valuable synthetic intermediate. The following sections detail plausible experimental protocols for its synthesis and analysis based on established chemical principles and methods for related compounds.

Experimental Protocol: Synthesis via Chlorination of 3-Aminopyridine

The direct chlorination of 3-aminopyridine is a common route for preparing its chlorinated derivatives.[1] Controlling the regioselectivity is a key challenge due to the activating nature of the amino group. The following protocol is a representative method.

Reaction: 3-Aminopyridine \rightarrow 2,5-dichloropyridin-3-amine

Materials:

- 3-Aminopyridine
- Concentrated Hydrochloric Acid (HCl)
- Chlorine gas (Cl_2) or an alternative chlorinating agent like N-chlorosuccinimide (NCS)
- Sodium hydroxide (NaOH) solution
- Organic solvent (e.g., Dichloromethane or Ethyl Acetate)
- Sodium sulfate (Na_2SO_4) or Magnesium sulfate ($MgSO_4$)

Procedure:

- In a three-necked round-bottom flask equipped with a mechanical stirrer, gas inlet tube, and thermometer, dissolve 1 molar equivalent of 3-aminopyridine in a 25-45% aqueous solution of hydrochloric acid (3-4 molar equivalents).[6]

- Cool the reaction mixture to 15-20 °C using an ice bath.
- Slowly bubble chlorine gas through the stirred solution, maintaining the temperature between 15-50 °C. The reaction is exothermic and may require external cooling to control.^[6] (Alternatively, N-chlorosuccinimide can be used as the chlorinating agent in a suitable solvent).
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Once the reaction is complete, stop the chlorine flow and purge the system with nitrogen gas.
- Carefully neutralize the reaction mixture by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath to maintain a low temperature.
- Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.
- Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure 2,5-dichloropyridin-3-amine.

Experimental Protocol: Analytical Characterization by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for assessing the purity and confirming the identity of 2,5-dichloropyridin-3-amine.

Instrumentation:

- Gas Chromatograph with a split/splitless injector.

- Mass Spectrometer detector (e.g., Quadrupole).
- Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 μ m).

Procedure:

- Sample Preparation: Prepare a stock solution of the synthesized 2,5-dichloropyridin-3-amine in a volatile organic solvent (e.g., acetone or dichloromethane) at a concentration of approximately 1 mg/mL. Dilute as necessary for analysis.
- GC Conditions:
 - Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
 - Injection Volume: 1 μ L.
 - Injector Temperature: 250 °C.
 - Oven Temperature Program: Start at 70 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. (This program should be optimized).
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 300.
 - Source Temperature: 230 °C.
- Data Analysis: The identity of the compound is confirmed by its retention time and the fragmentation pattern in the mass spectrum, including the characteristic molecular ion cluster for a dichlorinated compound. Purity is determined by the area percent method from the total ion chromatogram.

Applications in Agrochemical and Pharmaceutical Development

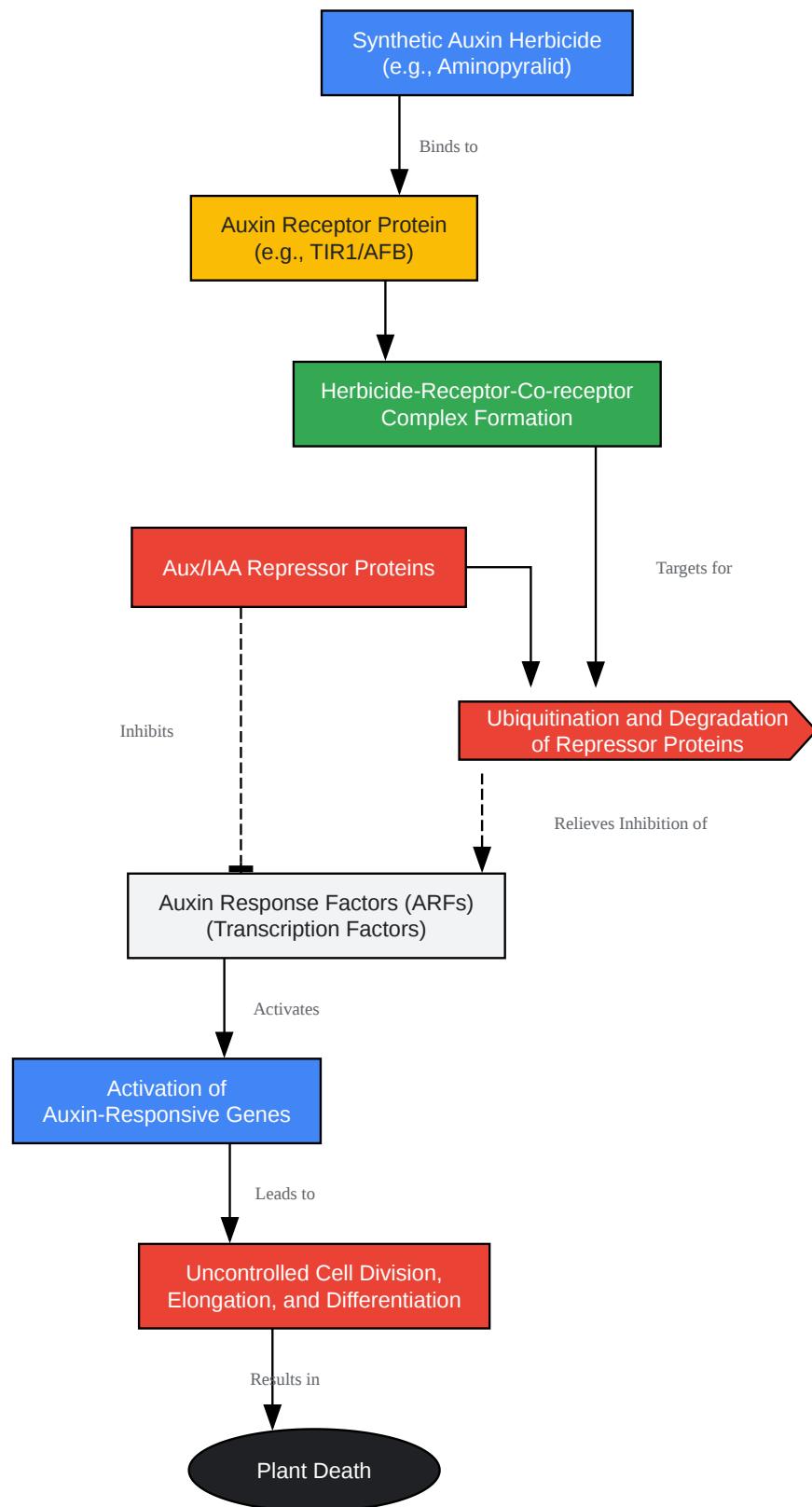
3-Amino-2,5-dichloropyridine is a key building block for creating more complex molecules with significant biological activity.^[3] Its applications are prominent in both the agrochemical and pharmaceutical industries.

- Agrochemicals: This compound serves as a crucial precursor for the synthesis of modern herbicides and insecticides.^{[1][3][4]} The pyridine scaffold is a core component of many active ingredients that offer high efficacy and selectivity.
- Pharmaceuticals: In drug development, it is used to construct the core structures of various therapeutic agents.^{[1][3]} Derivatives have been investigated for potential antimicrobial and anti-cancer activities.^[7]

Signaling Pathway: Mode of Action for Derived Herbicides

A prominent class of herbicides derived from chlorinated aminopyridines are the synthetic auxins, such as Aminopyralid. These herbicides mimic the natural plant growth hormone auxin.^{[8][9]} By binding to the cellular auxin receptors, they trigger a cascade of events that lead to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible broadleaf weeds.^{[8][10]}

The diagram below illustrates the mechanism of action for synthetic auxin herbicides derived from this chemical family.

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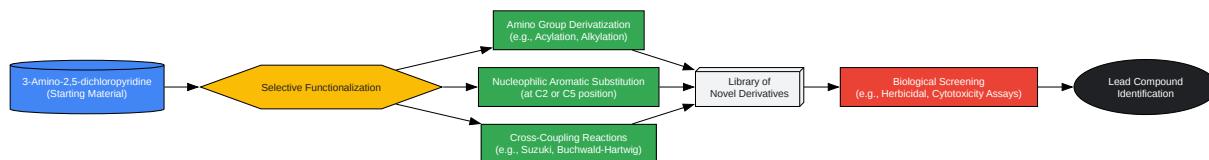
Caption: Mechanism of action for synthetic auxin herbicides.

This signaling pathway highlights how the binding of the herbicide to the auxin receptor leads to the degradation of repressor proteins. This, in turn, allows auxin response factors to activate gene expression, causing metabolic disruption and uncontrolled growth that is fatal to the target weed.[8][9][10]

Logical Workflow: Synthetic Application

The primary utility of 2,5-dichloropyridin-3-amine is as a versatile starting material. Its reactive sites—the amino group and the two chlorine atoms—can be selectively functionalized to build a diverse library of more complex molecules for screening in drug discovery and agrochemical development programs.

The diagram below outlines the logical workflow for utilizing this compound in a research and development context.



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Caption: Synthetic workflow for developing novel compounds.

This workflow demonstrates how the strategic modification of 2,5-dichloropyridin-3-amine's functional groups allows for the creation of a chemical library, which can then be screened to identify lead compounds with desirable biological activities for further development.

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